molecular formula C15H24N2 B4953998 N-benzyl-1-ethyl-N-methyl-4-piperidinamine

N-benzyl-1-ethyl-N-methyl-4-piperidinamine

Cat. No.: B4953998
M. Wt: 232.36 g/mol
InChI Key: ULQDRXMANLKJMZ-UHFFFAOYSA-N
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Description

N-benzyl-1-ethyl-N-methyl-4-piperidinamine, also known as benzethidine, is a synthetic compound that belongs to the class of piperidines. It was first synthesized in 1943 by a German chemist named W. Ludwig. Benzethidine has been of interest to researchers due to its potential applications in the field of medicine, particularly as an analgesic and a local anesthetic.

Mechanism of Action

Benzethidine is believed to exert its analgesic and anesthetic effects by inhibiting sodium channels in neurons. This inhibition prevents the influx of sodium ions into the cell, which in turn prevents the depolarization of the cell membrane and the generation of an action potential. This leads to a reduction in the transmission of pain signals to the brain, resulting in pain relief.
Biochemical and Physiological Effects:
Benzethidine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may contribute to its potential use in treating addiction. Benzethidine has also been found to have anti-inflammatory effects, which may contribute to its analgesic properties. In addition, it has been shown to have some cardiovascular effects, including a decrease in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-1-ethyl-N-methyl-4-piperidinamine for lab experiments is its relatively simple synthesis method. It can be synthesized using readily available starting materials and standard laboratory equipment. In addition, it has been shown to be effective in animal models, which suggests that it may have potential for further development as a therapeutic agent. However, one limitation of this compound is its potential for abuse and addiction, which may limit its use in clinical settings.

Future Directions

There are a number of potential future directions for research on N-benzyl-1-ethyl-N-methyl-4-piperidinamine. One area of interest is its potential use in treating addiction to opioids and other drugs. Further research is needed to determine the safety and efficacy of this compound for this purpose. Another area of interest is its potential use as an analgesic and local anesthetic. More research is needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Finally, there is potential for the development of new analogs of this compound with improved therapeutic properties.

Synthesis Methods

The synthesis of N-benzyl-1-ethyl-N-methyl-4-piperidinamine involves the reaction between benzyl chloride and N-ethyl-N-methyl-4-piperidone in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride. The yield of this compound can be improved by using a higher concentration of sodium hydroxide and a longer reaction time.

Scientific Research Applications

Benzethidine has been studied for its potential use as an analgesic and a local anesthetic. It has been found to be effective in reducing pain in animal models, and its mechanism of action is believed to involve the inhibition of sodium channels in neurons. Benzethidine has also been investigated for its potential use in treating addiction to opioids and other drugs, as it has been shown to reduce withdrawal symptoms in animal models.

Properties

IUPAC Name

N-benzyl-1-ethyl-N-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-3-17-11-9-15(10-12-17)16(2)13-14-7-5-4-6-8-14/h4-8,15H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQDRXMANLKJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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